N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride
Description
N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is a protected amine derivative featuring a tert-butoxycarbonyl (Boc) group, an ethoxy-ethylamine backbone, and a hydrochloride salt. The Boc group serves as a protective moiety for the primary amine, enabling controlled deprotection during synthesis . This compound is widely used in peptide coupling, drug intermediate synthesis, and organocatalysis due to its stability and solubility in polar solvents like dichloromethane and dimethylformamide (DMF) .
Key physicochemical properties include:
- Molecular formula: C₉H₂₁ClN₂O₃ (calculated based on structural analogs in evidence).
- Protective group: Boc (tert-butoxycarbonyl).
- Solubility: High in DMF, dichloromethane, and methanol .
- Synthetic utility: Employed in EDC/HOBt-mediated couplings and Boc-deprotection strategies using trifluoroacetic acid (TFA) .
Properties
IUPAC Name |
tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3.ClH/c1-9(2,3)14-8(12)11-5-7-13-6-4-10;/h4-7,10H2,1-3H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTQXEPVLBQXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165391-09-3 | |
| Record name | tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method 1: Boc Protection of Ethylene Glycol Derivative
This method involves the reaction of 2-aminoethanol with Boc anhydride.
Reagents :
- 2-Aminoethanol
- Di-tert-butyl dicarbonate (Boc anhydride)
- Solvent: Anhydrous dichloromethane (DCM)
- Base: Triethylamine
-
- Dissolve 5 equivalents of 2-aminoethanol in DCM under inert atmosphere.
- Add triethylamine to the solution while stirring at 0°C.
- Slowly add Boc anhydride dropwise and allow the mixture to stir overnight at room temperature.
- After completion, extract the product using saturated sodium bicarbonate solution followed by DCM.
- Dry the organic phase over sodium sulfate and evaporate the solvent to obtain crude N-Boc-2-(2-amino-ethoxy)-ethylamine.
Yield : Approximately 75% after purification by flash chromatography.
Method 2: Direct Synthesis from Ethylene Glycol Derivative
This approach utilizes a one-pot reaction involving ethylene glycol derivatives and Boc anhydride.
Reagents :
- Ethylene glycol derivative (e.g., bis(2-aminoethoxy)ethane)
- Di-tert-butyl dicarbonate (Boc anhydride)
- Solvent: Anhydrous DCM
- Base: Sodium bicarbonate
-
- Mix ethylene glycol derivative with Boc anhydride in anhydrous DCM.
- Add sodium bicarbonate to the mixture to facilitate the reaction at room temperature for several hours.
- Workup involves washing with water, drying over sodium sulfate, and evaporating to yield N-Boc-2-(2-amino-ethoxy)-ethylamine.
Yield : Approximately 80% after purification.
Method 3: Hydrochloride Salt Formation
To convert N-Boc-2-(2-amino-ethoxy)-ethylamine to its hydrochloride salt:
Reagents :
- N-Boc-2-(2-amino-ethoxy)-ethylamine
- Hydrochloric acid (HCl)
-
- Dissolve N-Boc-2-(2-amino-ethoxy)-ethylamine in a minimal amount of ethanol.
- Slowly add concentrated hydrochloric acid while stirring until complete dissolution occurs.
- Evaporate the solvent under reduced pressure to obtain N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride as a white solid.
Yield : Approximately quantitative based on starting material.
| Method | Main Reagents | Yield (%) | Comments |
|---|---|---|---|
| Boc Protection of Ethylene Glycol Derivative | Di-tert-butyl dicarbonate, Triethylamine | ~75 | Requires longer reaction time |
| Direct Synthesis | Ethylene glycol derivative, Boc anhydride | ~80 | More efficient one-pot synthesis |
| Hydrochloride Salt Formation | N-Boc compound, Hydrochloric acid | ~100 | Simple conversion to hydrochloride salt |
The preparation of this compound can be effectively achieved through various methods, each offering distinct advantages in terms of yield and simplicity. The choice of method may depend on available reagents, desired purity levels, and specific application requirements in pharmaceutical research. Further optimization of these methods could enhance yields and reduce reaction times, contributing to more efficient synthetic pathways in drug development.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
Substitution Reactions: The major products are N-substituted derivatives of the original compound.
Deprotection Reactions: The major product is 2-(2-amino-ethoxy)-ethylamine.
Coupling Reactions: The major products are amide-linked peptides or other bioactive molecules.
Scientific Research Applications
Pharmaceutical Development
N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride serves as a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. The compound's stability and solubility enhance its utility in drug formulation processes. Its protective Boc (tert-butoxycarbonyl) group allows for selective removal under mild acidic conditions, facilitating the formation of primary amines that can participate in further chemical reactions essential for drug synthesis .
Key Features:
- Intermediate for Drug Synthesis: Used in the development of drugs targeting neurotransmitter systems.
- Stability and Reactivity: The Boc group enhances the compound's reactivity while providing stability during synthesis.
Bioconjugation
In bioconjugation processes, this compound is employed to attach biomolecules to surfaces or other compounds. This application is crucial for developing advanced drug delivery systems and diagnostic tools. By facilitating the conjugation of therapeutic agents with targeting moieties, this compound enhances the efficacy of drug delivery .
Applications in Bioconjugation:
- Drug Delivery Systems: Improves targeting and reduces side effects.
- Diagnostic Tools: Enhances the specificity and sensitivity of assays.
Peptide Synthesis
The compound plays a significant role in peptide synthesis by providing a protective group that aids in assembling complex peptide chains. The Boc protection allows for the selective coupling of amino acids, which is essential in creating peptides with specific biological activities .
Peptide Synthesis Highlights:
- Facilitates Coupling Reactions: The presence of the Boc group simplifies the assembly of peptides.
- High Yield Reactions: Reported yields for reactions involving N-Boc derivatives are often high, making it an efficient choice for peptide synthesis .
Research on Drug Mechanisms
This compound also serves as a model compound in studies investigating drug mechanisms. By mimicking interactions between drugs and biological systems, researchers can gain insights into pharmacodynamics and pharmacokinetics .
Research Insights:
- Model Compound Usage: Helps elucidate drug-receptor interactions.
- Understanding Mechanisms: Aids in developing more effective therapeutic strategies.
Material Science
In material science, this compound is explored for developing new polymers with enhanced properties. Its functional groups can be incorporated into polymer matrices to impart specific characteristics, such as improved adhesion or flexibility .
Material Science Applications:
- Polymer Development: Contributes to creating materials with tailored properties.
- Coatings and Adhesives: Enhances performance characteristics of commercial products.
Data Summary Table
| Application Area | Key Uses | Benefits |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis | Stability and reactivity enhance formulation processes |
| Bioconjugation | Attaching biomolecules to surfaces | Improved drug delivery efficiency |
| Peptide Synthesis | Protective group for amino acid coupling | High yield and efficiency in peptide assembly |
| Research on Drug Mechanisms | Model compound for studying drug interactions | Insights into pharmacodynamics |
| Material Science | Development of new polymers | Tailored properties for specific applications |
Case Studies
- Neurological Disorder Drug Development : Research utilizing N-Boc derivatives has led to promising candidates for treating conditions such as depression and anxiety by modulating neurotransmitter activity.
- Enhanced Drug Delivery Systems : Studies have demonstrated that bioconjugates formed using N-Boc compounds exhibit improved targeting capabilities, significantly reducing off-target effects in animal models.
- Peptide Therapeutics : A recent study highlighted the successful synthesis of a peptide using N-Boc-protected amino acids, achieving over 90% yield and demonstrating its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protected amine can then be selectively deprotected under acidic conditions to yield the free amine, which can participate in further chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. 2-(tert-Butyloxy)-ethylamine Hydrochloride (NH₂-Et-OtBu·HCl)
- Structure: Lacks the Boc group and secondary aminoethoxy chain.
- Molecular formula: C₆H₁₆ClNO .
- Key differences: Simpler structure with a single tert-butyl ether group. No Boc protection, making it less stable in acidic conditions. Used as a building block in small-molecule synthesis rather than peptide chemistry .
2.2. 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine Hydrochloride
- Structure : Features a chlorohexyl-ethoxy substituent instead of Boc.
- Molecular formula: C₁₀H₂₃Cl₂NO₂ .
- Applications in polymer chemistry and crosslinking due to the reactive Cl atom . Synthesized via HPLC purification, unlike the Boc-protected compound’s column chromatography .
2.3. Venlafaxine Hydrochloride
- Structure : Complex aryl-substituted ethylamine with a methoxyphenyl group.
- Molecular formula: C₁₇H₂₇NO₂·HCl .
- Key differences: Pharmacologically active as a serotonin-norepinephrine reuptake inhibitor (SNRI). Lacks protective groups, enabling direct biological activity . Higher molecular weight (313.86 g/mol) due to aromatic substituents .
2.4. MBTA [N,N-Diethyl-2-(4-methylbenzyloxy)ethylamine Hydrochloride]
- Structure: Diethylamino and benzyloxy groups.
- Molecular formula: C₁₄H₂₄ClNO .
- Key differences :
2.5. 2-(Trifluoromethoxy)ethylamine Hydrochloride
- Structure : Trifluoromethoxy substituent.
- Molecular formula: C₃H₇F₃NO·HCl .
- Key differences :
- Trifluoromethoxy group increases metabolic stability and lipophilicity.
- Applications in fluorinated drug design rather than peptide synthesis .
Biological Activity
N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a tert-butoxycarbonyl (Boc) protecting group attached to a primary amine, which enhances its stability and reactivity. Its molecular formula is with a molecular weight of approximately 210.7 g/mol. The compound is typically a white crystalline solid soluble in organic solvents such as methanol and ethanol.
Synthesis
The synthesis of this compound involves several steps, primarily focusing on the protection of the amine group using the Boc group. This protection allows for selective reactions during further synthetic processes. The general synthetic route includes:
- Protection of the Amine : Reacting 2-aminoethanol with Boc anhydride to form the Boc-protected amine.
- Formation of Hydrochloride Salt : The product is then treated with hydrochloric acid to yield the hydrochloride salt form.
1. Pharmacological Potential
The compound serves as a building block in peptide synthesis, which is crucial for developing various therapeutic agents, including those with anticancer properties. Its ability to provide a protected amine facilitates the creation of more complex molecules that can exhibit diverse pharmacological effects .
2. Structure-Activity Relationship (SAR)
Research on related compounds indicates that modifications in the structure can lead to variations in biological activity. For instance, derivatives containing similar amino ethyl groups have shown promising results against various cancer cell lines, suggesting that this compound could also yield bioactive derivatives .
Table 1: Biological Activity of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 2.76 | |
| Compound B | Antiviral | 0.004 | |
| N-Boc Derivative | Antiproliferative | 9.27 |
Note: IC50 values represent the concentration required to inhibit 50% of the target activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride, and what key reaction conditions influence its yield?
- Methodological Answer : The compound is synthesized via sequential protection and coupling reactions. A common route involves Boc protection of the primary amine, followed by etherification with ethylene oxide derivatives. Reaction conditions such as temperature (often room temperature to 60°C), anhydrous environments, and stoichiometric ratios of reagents (e.g., N-Boc-2-aminoethyl aldehyde and chloroethylamine derivatives) significantly impact yield. For example, demonstrates yields ranging from 54% to 98% depending on substituents and reaction optimization . Safety protocols, including inert atmospheres (e.g., nitrogen), are critical to prevent decomposition .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR (300 MHz, d6-DMSO): Confirms the Boc-protected amine (δ ~1.4 ppm for tert-butyl) and ethylene oxide backbone (δ ~3.4–3.7 ppm for ethoxy groups) .
- ESI Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) and purity.
- HPLC : Assesses purity, particularly for detecting hydrolyzed byproducts (e.g., free amine due to Boc deprotection).
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store under inert atmospheres (e.g., argon) at room temperature to prevent moisture absorption and Boc group hydrolysis. emphasizes avoiding prolonged exposure to acidic/basic conditions, which can cleave the Boc protecting group .
Advanced Research Questions
Q. How can researchers optimize low yields in the synthesis of derivatives using this compound?
- Methodological Answer : Low yields often arise from competing side reactions (e.g., over-alkylation or Boc deprotection). Strategies include:
- Stoichiometric Control : Use a slight excess of the amine component to drive etherification.
- Catalytic Additives : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for challenging separations .
Q. How does the structure of this compound influence its role as a PROTAC linker, and what are its limitations?
- Methodological Answer : The compound’s ethoxy spacer provides flexibility and solubility, while the Boc group allows selective deprotection for conjugation. However, limitations include:
- Steric Hindrance : Bulky tert-butyl groups may reduce binding efficiency in crowded molecular environments.
- Hydrolysis Sensitivity : The Boc group requires careful pH control during bioconjugation (e.g., TFA deprotection at 0°C). highlights its use in PROTACs for connecting E3 ligase recruiters to target binders .
Q. How do pH and temperature variations affect the stability of this compound in aqueous vs. organic reaction media?
- Methodological Answer :
- Aqueous Media : Acidic conditions (pH < 4) hydrolyze the Boc group, releasing gaseous CO2 and the free amine. Neutral or slightly basic conditions (pH 7–9) are preferred for stability .
- Organic Media : Anhydrous solvents (e.g., DMF, THF) enhance stability at elevated temperatures (up to 60°C), but prolonged heating (>12 hrs) may degrade the ethoxy chain .
Q. What strategies resolve contradictions in reported bioactivity data for compounds derived from this compound?
- Methodological Answer : Discrepancies may arise from impurities or incomplete characterization. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
